

A Comprehensive Spectroscopic Guide to Acetamidoxime for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: Acetamidoxime

CAS No.: 22059-22-9

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Introduction: The Structural Elucidation of a Versatile Building Block

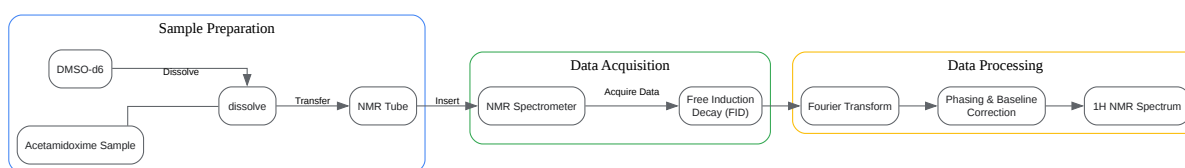
Acetamidoxime (N'-hydroxyethanimidamide), a key organic compound with the chemical formula $C_2H_6N_2O$, serves as a vital building block in medicinal chemistry and drug development.^[1] Its derivatives have shown potential in various therapeutic areas, including cardiovascular diseases and as antimicrobial agents.^[1] The unique structural features of **acetamidoxime**, notably its amidoxime moiety, contribute to its reactivity and biological activity through complex hydrogen-bonding arrangements.^{[1][2]} A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and the rational design of novel therapeutics. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of **acetamidoxime**, covering Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton Environment

1H NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of hydrogen atoms.

Experimental Protocol: ^1H NMR Spectroscopy

A standard protocol for acquiring the ^1H NMR spectrum of **acetamidoxime** involves dissolving the sample in a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO- d_6), to a concentration of approximately 5-10 mg/mL. The spectrum is then recorded on a 400 MHz or higher field NMR spectrometer.



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Figure 1: Workflow for ^1H NMR Spectroscopy.

^1H NMR Spectral Data and Interpretation

The ^1H NMR spectrum of **acetamidoxime** in DMSO- d_6 exhibits three distinct signals corresponding to the different proton environments in the molecule.[3]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.65	Singlet	1H	-OH
5.33	Broad Singlet	2H	-NH ₂
1.60	Singlet	3H	-CH ₃

- -OH Proton (8.65 ppm): The downfield chemical shift of the hydroxyl proton is attributed to the deshielding effect of the adjacent electronegative oxygen atom and its involvement in hydrogen bonding. Its singlet nature indicates no coupling with neighboring protons.

- -NH₂ Protons (5.33 ppm): The protons of the amino group appear as a broad singlet. The broadness of the signal is a characteristic feature resulting from quadrupole broadening by the nitrogen atom and chemical exchange with the solvent or trace amounts of water.
- -CH₃ Protons (1.60 ppm): The upfield singlet corresponds to the three equivalent protons of the methyl group. The singlet multiplicity confirms the absence of adjacent protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. As of the latest literature review, a published ¹³C NMR spectrum for **acetamidoxime** is not readily available. However, based on the known chemical shifts of similar functional groups, a predicted spectrum can be proposed.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of **acetamidoxime** is expected to show two signals corresponding to the two carbon atoms in the molecule.

Predicted Chemical Shift (δ) ppm	Carbon Assignment	Rationale for Prediction
~150-160	C=N	The sp ² -hybridized carbon of the oxime group is expected to be significantly downfield due to the attachment of two electronegative nitrogen and oxygen atoms.
~10-20	-CH ₃	The sp ³ -hybridized methyl carbon is expected to appear in the typical upfield region for alkyl groups.

The acquisition and processing workflow for ¹³C NMR spectroscopy is analogous to that of ¹H NMR, with adjustments in the acquisition parameters to account for the lower natural

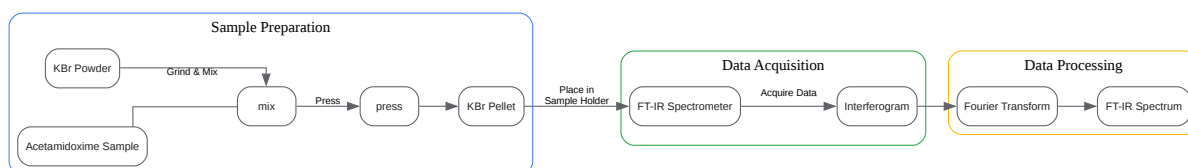
abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Spectroscopy

The FT-IR spectrum of solid **acetamidoxime** can be obtained using the KBr pellet technique. A small amount of the sample is intimately mixed with dry potassium bromide powder and pressed into a thin, transparent pellet. The spectrum is then recorded using an FT-IR spectrometer.



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Figure 2: Workflow for FT-IR Spectroscopy.

FT-IR Spectral Data and Interpretation

The FT-IR spectrum of **acetamidoxime** displays characteristic absorption bands corresponding to its various functional groups. The data presented here is based on spectra available in the SpectraBase database.[4]

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group
3400 - 3200 (broad)	O-H stretch	-OH
3300 - 3100 (medium)	N-H stretch	-NH ₂
~1650 (strong)	C=N stretch	Oxime
~1580 (medium)	N-H bend	-NH ₂
~950 (medium)	N-O stretch	Oxime

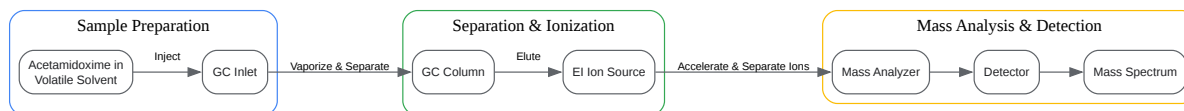
- O-H and N-H Stretching (3400-3100 cm⁻¹): The broad absorption in the high-frequency region is characteristic of O-H and N-H stretching vibrations, often overlapping due to extensive hydrogen bonding in the solid state.
- C=N Stretching (~1650 cm⁻¹): A strong absorption band around 1650 cm⁻¹ is indicative of the C=N double bond stretching vibration of the oxime functional group.
- N-H Bending (~1580 cm⁻¹): The bending vibration of the N-H bonds in the amino group typically appears in this region.
- N-O Stretching (~950 cm⁻¹): A medium intensity band in the fingerprint region is assigned to the N-O single bond stretching vibration of the oxime.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from the fragmentation pattern of its molecular ion.

Experimental Protocol: Mass Spectrometry

For a volatile compound like **acetamidoxime**, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method. The sample is injected into a gas chromatograph for separation and then introduced into the mass spectrometer, where it is ionized by a high-energy electron beam, causing fragmentation.



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Figure 3: Workflow for GC-MS Analysis.

Mass Spectrum and Fragmentation Analysis

The electron ionization mass spectrum of **acetamidoxime** shows a molecular ion peak and several characteristic fragment ions. The data is sourced from the NIST Mass Spectrometry Data Center via PubChem.[4]

m/z	Proposed Fragment
74	$[\text{CH}_3\text{C}(\text{NOH})\text{NH}_2]^+$ (Molecular Ion)
55	$[\text{M} - \text{NH}_3]^+$
42	$[\text{CH}_3\text{CN}]^+$

- **Molecular Ion (m/z 74):** The peak at m/z 74 corresponds to the molecular weight of **acetamidoxime**, confirming its elemental composition.
- **Loss of Ammonia (m/z 55):** A significant fragment at m/z 55 suggests the loss of an ammonia molecule (NH_3) from the molecular ion.
- **Acetonitrile Cation (m/z 42):** The peak at m/z 42 is likely due to the formation of the stable acetonitrile cation radical.

Conclusion: A Consolidated Spectroscopic Profile

The collective analysis of ^1H NMR, predicted ^{13}C NMR, FT-IR, and Mass Spectrometry data provides a comprehensive and self-validating spectroscopic profile of **acetamidoxime**. These

techniques, when used in concert, allow for the unambiguous identification and structural confirmation of this important molecule, which is a critical step in its application in research and drug development. The data and interpretations presented in this guide serve as a valuable resource for scientists working with **acetamidoxime** and its derivatives.

References

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